- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331

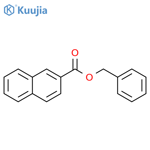

Cas no 93-09-4 (naphthalene-2-carboxylic acid)

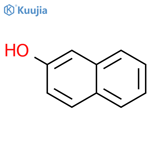

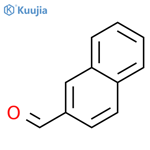

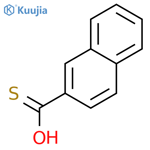

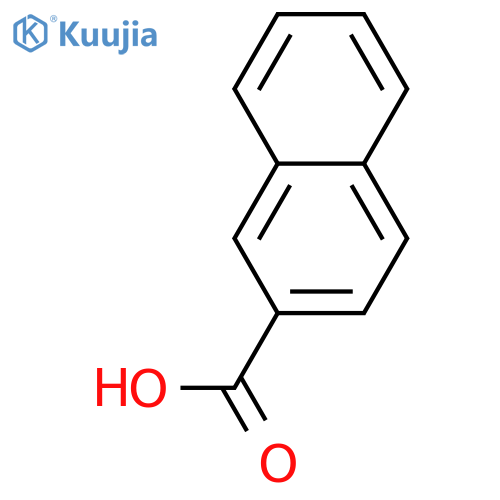

naphthalene-2-carboxylic acid structure

商品名:naphthalene-2-carboxylic acid

naphthalene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Naphthoic acid

- naphthalene-2-carboxylic acid

- beta-naphthoic acid

- beta-napthoic acid

- 2-naphthalenecarboxylic acid

- 2-carboxynaphthalene

- 2-maythic acid

- 2-naphthoic acid (beta)

- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)

- 2-napthoic acid

- 2-Naphthoic acid (8CI)

- 2-Naphthylcarboxylic acid

- Isonaphthoic acid

- NSC 59901

- β-Naphthalenecarboxylic acid

- β-Naphthoic acid

- 4-09-00-02414 (Beilstein Handbook Reference)

- SCHEMBL98296

- CHEBI:36106

- AM80981

- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)

- Z104475600

- WLN: L66J CVQ

- AC-5785

- FT-0613119

- NSC-59901

- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13

- 2-naphthyl carboxylic acid

- ne-2-carboxylic acid

- 2-naphthalene carboxylic acid

- AKOS000119654

- EINECS 202-217-8

- MFCD00004101

- EN300-19820

- AI3-16903

- Q27104331

- D77680

- 2-Naphthoic acid, 98%

- NS00014604

- 2-Naphthioic acid

- HY-W007437

- UNII-QLG01V0W2L

- BRN 0972039

- Naphthalene-.beta.-carboxylic acid

- 2-Naphthoic acid, >=97.0% (GC)

- 2-Naphtoic acid

- NSC59901

- bmse000693

- 2-?Naphthoic Acid

- .beta.-Naphthoic acid

- AE-508/40228340

- DTXSID1059078

- Naphthalene-beta-carboxylic acid

- 2-NAPHTHOIC ACID [MI]

- FS-3342

- QLG01V0W2L

- CHEMBL114648

- N0025

- F2191-0108

- 93-09-4

- MFCD0004101

- Q-200310

- CS-W007437

- 2-Naphthoicacid

- 2-Naphthoic acid,99%

- ?-NAPHTHOIC ACID

- DB-021408

-

- MDL: MFCD00004101

- インチ: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)

- InChIKey: UOBYKYZJUGYBDK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C2C(C=CC=C2)=CC=1)O

- BRN: 972039

計算された属性

- せいみつぶんしりょう: 172.052429g/mol

- ひょうめんでんか: 0

- XLogP3: 3.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 172.052429g/mol

- 単一同位体質量: 172.052429g/mol

- 水素結合トポロジー分子極性表面積: 37.3Ų

- 重原子数: 13

- 複雑さ: 200

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色シート状又は針状結晶

- 密度みつど: 1.08

- ゆうかいてん: 180-185 °C

185-187 °C (lit.) - ふってん: 300 ºC

- フラッシュポイント: 205 ºC

- 屈折率: 1.5520 (estimate)

- PH値: 4.5 (H2O, 20℃)

- ようかいど: alcohol: soluble

- すいようせい: <0.5 g/L (20 C)

- PSA: 37.30000

- LogP: 2.53800

- ようかいせい: エーテルやアルコールに溶けやすく、お湯に微溶解します。

- マーカー: 6382

- 酸性度係数(pKa): 4.17(at 25℃)

- FEMA: 2723

- じょうきあつ: 6.63e-06 mmHg

naphthalene-2-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S24/25

- RTECS番号:QL1050000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

naphthalene-2-carboxylic acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

naphthalene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W007437-1kg |

2-Naphthoic acid |

93-09-4 | 99.87% | 1kg |

$233.0 | 2022-04-26 | |

| Chemenu | CM141315-500g |

2-naphthoic acid |

93-09-4 | 98% | 500g |

$76 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046914-1kg |

2-Naphthoic acid |

93-09-4 | 98% | 1kg |

¥1275.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95120-500g |

2-Naphthoic acid |

93-09-4 | 500g |

¥636.0 | 2021-09-04 | ||

| Enamine | EN300-19820-0.05g |

naphthalene-2-carboxylic acid |

93-09-4 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-19820-0.1g |

naphthalene-2-carboxylic acid |

93-09-4 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F2191-0108-1g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2191-0108-0.25g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Life Chemicals | F2191-0108-10g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Fluorochem | 092221-500g |

2-Naphthoic acid |

93-09-4 | 95% | 500g |

£172.00 | 2022-03-01 |

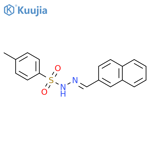

naphthalene-2-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt

1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water

1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water

1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water

リファレンス

- One-pot oxidation of azomethine compounds into arenecarboxylic acids, Synthetic Communications, 2001, 31(20), 3151-3159

合成方法 3

はんのうじょうけん

1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C

リファレンス

- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides, Journal of Organic Chemistry, 2017, 82(11), 5769-5781

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

リファレンス

- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt

リファレンス

- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light, Tetrahedron Letters, 2010, 51(31), 4061-4065

合成方法 7

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt

リファレンス

- Preparation method of carboxylic acid compound under photopromotion, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C

リファレンス

- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst, Synlett, 2019, 30(8), 961-966

合成方法 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions, Tetrahedron Letters, 2017, 58(25), 2512-2516

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux

リファレンス

- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide, Polish Journal of Chemistry, 2004, 78(2), 231-238

合成方法 11

はんのうじょうけん

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation, Tetrahedron Letters, 2016, 57(50), 5628-5631

合成方法 13

はんのうじょうけん

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

リファレンス

- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

合成方法 14

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C

リファレンス

- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem, Green Chemistry, 2015, 17(6), 3271-3275

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C

1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428

合成方法 18

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt

リファレンス

- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process, Organic Letters, 2022, 24(10), 2020-2024

合成方法 19

はんのうじょうけん

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

リファレンス

- Method for preparing aromatic carboxylic acid compound, China, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane

1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

リファレンス

- Efficient synthesis of benzylic bromides under neutral conditions on solid support, Tetrahedron Letters, 2000, 41(51), 9985-9988

合成方法 21

はんのうじょうけん

1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane

リファレンス

5-Bromo-7-nitroindoline

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2007,

,

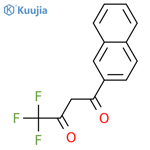

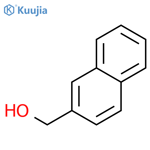

naphthalene-2-carboxylic acid Raw materials

- (naphthalen-2-yl)methanol

- 2-Bromonaphthalene

- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone

- 6-Bromo-2-napthoic Acid

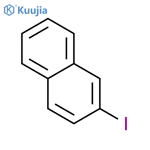

- 2-Iodonaphthalene

- 2-naphthaldehyde oxime

- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide

- Ethyl β-oxo-2-naphthalenepropane(dithioate)

- naphthalen-2-ol

- Naphthalene-2-carbaldehyde

- 2-Naphthalenecarbothioic acid

- N-Methoxy-2-naphthamide

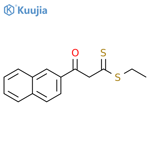

- benzyl naphthalene-2-carboxylate

naphthalene-2-carboxylic acid Preparation Products

naphthalene-2-carboxylic acid 関連文献

-

Munir Gindy,Victorine B. Baghos,Atef M. Shaban J. Chem. Soc. C 1970 1905

-

Yuhei Kobayashi,Takafumi Kinuta,Tomohiro Sato,Takunori Harada,Reiko Kuroda,Yoshio Matsubara,Yoshitane Imai CrystEngComm 2012 14 1468

-

3. Index of subjects, 1935

-

Panchami Prabhakaran,Vedavati G. Puranik,Jima N. Chandran,P. R. Rajamohanan,Hans-J?rg Hofmann,Gangadhar J. Sanjayan Org. Biomol. Chem. 2009 7 2458

-

Yuki Tanaka,Hideyuki Tabata,Nobuo Tajima,Reiko Kuroda,Yoshitane Imai CrystEngComm 2014 16 1741

93-09-4 (naphthalene-2-carboxylic acid) 関連製品

- 499-49-0(5-Methylisophthalic acid)

- 128-97-2(Naphthalene-1,4,5,8-tetracarboxylic acid)

- 99-94-5(4-Methylbenzoic acid)

- 99-96-7(4-Hydroxybenzoic acid)

- 65-85-0(Benzoic acid)

- 86-55-5(1-Naphthoic acid)

- 499-06-9(3,5-Dimethylbenzoic acid)

- 88-67-5(o-Iodobenzoic acid)

- 121-91-5(Isophthalic acid)

- 99-04-7(3-methylbenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-09-4)2-Naphthoic Acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:93-09-4)naphthalene-2-carboxylic acid

清らかである:99%

はかる:1kg

価格 ($):220.0